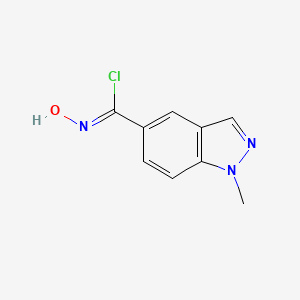![molecular formula C19H32BN3O4 B1460276 1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester CAS No. 1401697-46-8](/img/structure/B1460276.png)
1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
概要
説明
The compound “1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound might be used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the pyrazole ring . The tetramethyl-1,3,2-dioxaborolan-2-yl group could be introduced through a boronic acid or boronate ester .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, as well as the tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
As a boronic ester, this compound could participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . The presence of the piperidine and pyrazole rings could also allow for various other chemical transformations, depending on the specific reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could impart basicity, while the pyrazole ring could contribute to its aromaticity . The tetramethyl-1,3,2-dioxaborolan-2-yl group could influence its reactivity in Suzuki-Miyaura cross-coupling reactions .科学的研究の応用
Synthesis and Characterization
- Intermediate for Biologically Active Compounds : This compound serves as a crucial intermediate in synthesizing various biologically active compounds. For example, its use in the synthesis of crizotinib, a medication used to treat certain types of cancer, demonstrates its importance in pharmaceutical development (Kong et al., 2016).
- Suzuki Coupling Applications : It is also utilized in Suzuki coupling reactions, a methodology broadly applied in creating heteroaryl compounds, which are central to developing medicinally important molecules. This application extends the compound's relevance to high-throughput chemistry and large-scale synthesis (Bethel et al., 2012).
Molecular Structure and Density Functional Theory (DFT) Studies
- Molecular Structure Confirmation : Advanced spectroscopic and crystallographic techniques, including MS, NMR, and X-ray diffraction, have been employed to confirm the molecular structure of this compound and its derivatives. Such studies are essential for understanding the compound's chemical behavior and potential for further modification (Liao et al., 2022).
- Density Functional Theory (DFT) Studies : DFT studies provide insights into the electronic structure and physicochemical properties of the compound. These investigations help predict how the compound interacts in various chemical reactions and its stability under different conditions (Huang et al., 2021).
Antimicrobial and Anticancer Applications
- Potential for Anticancer Research : Although the primary focus is on the compound's role as an intermediate in synthesis, derivatives stemming from similar molecular frameworks have shown potential in anticancer research. This indicates a broader applicability in developing novel therapeutic agents (Rehman et al., 2018).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in peptide synthesis, such as those in the solution phase peptide synthesis process . The nature of these interactions often involves the formation of stable complexes, which can modulate enzyme activity and enhance or inhibit specific biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in protein degradation and homeostasis . Additionally, the compound can alter metabolic fluxes within cells, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound has been shown to form complexes with enzymes involved in peptide synthesis, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro and in vivo has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance specific biochemical pathways without causing significant adverse effects. At higher doses, toxic effects can be observed, including disruptions in protein homeostasis and cellular metabolism . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in peptide synthesis and protein degradation . The compound’s influence on metabolic fluxes and metabolite levels can have significant implications for cellular function and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play crucial roles in directing the compound to its site of action, thereby influencing its activity and function.
特性
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-11-8-14(9-12-22)23-13-10-15(21-23)20-26-18(4,5)19(6,7)27-20/h10,13-14H,8-9,11-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRIDPLVRGIZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)


![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)
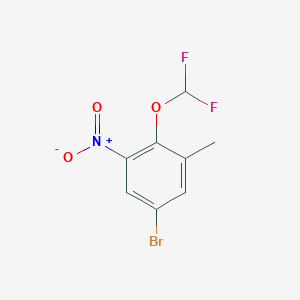
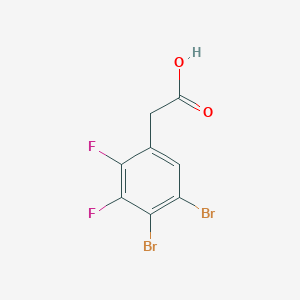
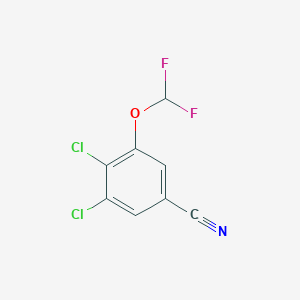
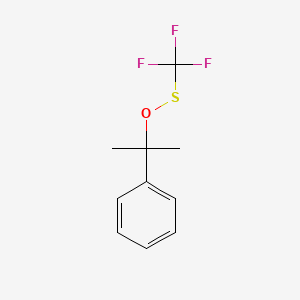


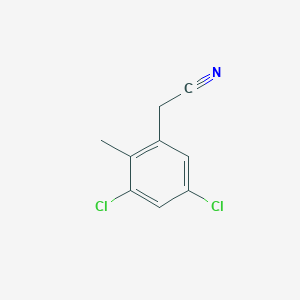
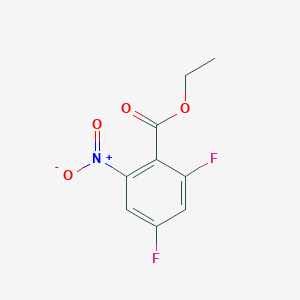
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1460214.png)
